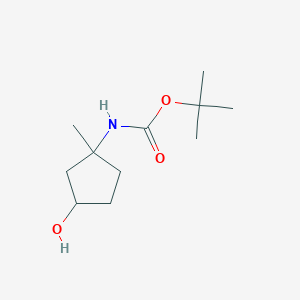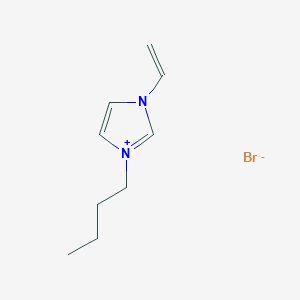
1-Butyl-3-vinylimidazolium bromide, 98%
描述
1-Butyl-3-vinylimidazolium bromide, 98%, is an ionic liquid that has garnered significant interest in various fields of research and industry. This compound is characterized by its unique structure, which includes a butyl group and a vinyl group attached to an imidazolium ring, with bromide as the counterion. Its molecular formula is C9H15BrN2, and it has a molecular weight of 231.13 g/mol . The compound is known for its high thermal stability, low volatility, and excellent solubility in water and organic solvents .
作用机制
Target of Action
The primary target of 1-Butyl-3-Vinylimidazolium Bromide is iodine . This compound has been shown to have a high saturation capacity for iodine uptake from aqueous solutions and the vapor phase .
Mode of Action
1-Butyl-3-Vinylimidazolium Bromide interacts with its target through a process known as crosslinking co-polymerization . This process involves the formation of a crosslinked poly (ionic liquid), which has a high saturation capacity for iodine uptake .
Biochemical Pathways
It’s known that the compound plays a significant role in the immobilization of iodine . This suggests that it may affect pathways related to iodine metabolism or transport.
Result of Action
The molecular and cellular effects of 1-Butyl-3-Vinylimidazolium Bromide’s action primarily involve the immobilization of iodine . By creating a crosslinked poly (ionic liquid) with a high saturation capacity for iodine uptake, the compound effectively removes iodine from aqueous solutions and the vapor phase .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Butyl-3-Vinylimidazolium Bromide. For instance, the compound’s ability to immobilize iodine can be affected by the presence of other ions or molecules in the solution . Additionally, factors such as temperature and pressure can impact the compound’s iodine uptake capacity .
生化分析
Biochemical Properties
1-Butyl-3-Vinylimidazolium Bromide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to form stable complexes with enzymes, potentially altering their activity. For instance, it can interact with oxidoreductases, influencing their catalytic efficiency. The nature of these interactions often involves ionic and hydrogen bonding, which can stabilize or destabilize the enzyme’s active site, thereby modulating its activity .
Cellular Effects
The effects of 1-Butyl-3-Vinylimidazolium Bromide on cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in oxidative stress responses and metabolic pathways. Additionally, 1-Butyl-3-Vinylimidazolium Bromide can disrupt cellular membranes, leading to changes in membrane permeability and potential cytotoxic effects .
Molecular Mechanism
At the molecular level, 1-Butyl-3-Vinylimidazolium Bromide exerts its effects through several mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Furthermore, 1-Butyl-3-Vinylimidazolium Bromide can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Butyl-3-Vinylimidazolium Bromide can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term exposure to 1-Butyl-3-Vinylimidazolium Bromide has been shown to cause cumulative effects on cellular function, including persistent changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-Butyl-3-Vinylimidazolium Bromide vary with different dosages in animal models. At low doses, it may have minimal impact on physiological functions, while higher doses can lead to significant toxic effects. These effects include oxidative stress, inflammation, and damage to vital organs such as the liver and kidneys. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects occur .
Metabolic Pathways
1-Butyl-3-Vinylimidazolium Bromide is involved in various metabolic pathways. It can interact with enzymes such as cytochrome P450s, influencing their activity and altering metabolic flux. This interaction can lead to changes in the levels of metabolites and the overall metabolic profile of the cell. Additionally, 1-Butyl-3-Vinylimidazolium Bromide can affect the activity of coenzymes and cofactors, further modulating metabolic processes .
Transport and Distribution
Within cells and tissues, 1-Butyl-3-Vinylimidazolium Bromide is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. This compound tends to accumulate in specific tissues, depending on its affinity for certain biomolecules and cellular structures. Its distribution can influence its overall biological activity and toxicity .
Subcellular Localization
The subcellular localization of 1-Butyl-3-Vinylimidazolium Bromide is crucial for its activity and function. This compound can be directed to specific cellular compartments, such as the mitochondria or the nucleus, through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall impact on cellular processes .
准备方法
1-Butyl-3-vinylimidazolium bromide can be synthesized through a quaternization reaction. The typical synthetic route involves heating a mixture of 1-vinylimidazole and 1-butylbromide in a three-necked flask at 55°C for 24 hours . The reaction yields the desired ionic liquid, which can be purified through recrystallization or other purification techniques. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimizations for yield and purity.
化学反应分析
1-Butyl-3-vinylimidazolium bromide undergoes various chemical reactions, including:
Substitution Reactions: The vinyl group can participate in polymerization reactions, forming poly(ionic liquid)s.
Electroreduction: The compound can be used in electrochemical reactions, such as the reduction of nitrite, where it forms hybrid materials with polyoxometalates.
Crosslinking: It can be crosslinked with other monomers to form polymers with enhanced properties.
Common reagents used in these reactions include acrylonitrile for crosslinking and polyoxometalates for electroreduction. The major products formed from these reactions are typically polymers or hybrid materials with unique properties.
科学研究应用
1-Butyl-3-vinylimidazolium bromide has a wide range of scientific research applications:
相似化合物的比较
1-Butyl-3-vinylimidazolium bromide can be compared with other similar compounds, such as:
1-Butyl-3-methylimidazolium bromide: This compound lacks the vinyl group, making it less versatile for polymerization reactions.
1-Butyl-3-vinylimidazolium tetrafluoroborate: This compound has a different counterion, which can affect its solubility and reactivity.
1-Butyl-3-vinylimidazolium thiocyanate: This compound has a different counterion, which can influence its interactions with other molecules.
The uniqueness of 1-butyl-3-vinylimidazolium bromide lies in its combination of a vinyl group and an imidazolium ring, which allows for a wide range of chemical reactions and applications.
属性
IUPAC Name |
1-butyl-3-ethenylimidazol-1-ium;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N2.BrH/c1-3-5-6-11-8-7-10(4-2)9-11;/h4,7-9H,2-3,5-6H2,1H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XALVOFYVVOAYPO-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]1=CN(C=C1)C=C.[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1033461-45-8 | |
| Details | Compound: Poly(1-butyl-3-vinylimidazolium bromide) | |
| Record name | Poly(1-butyl-3-vinylimidazolium bromide) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1033461-45-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
231.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34311-90-5 | |
| Record name | 1-Butyl-3-vinyl-1H-imidazol-3-ium Bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


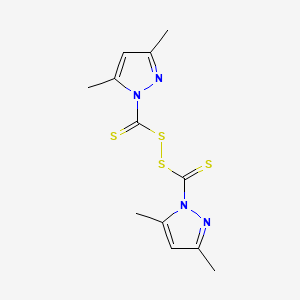
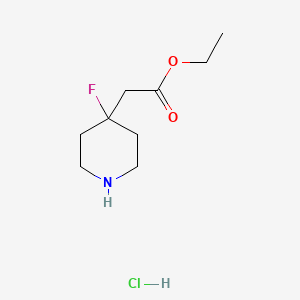
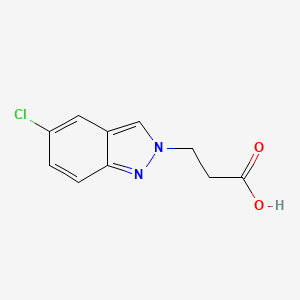
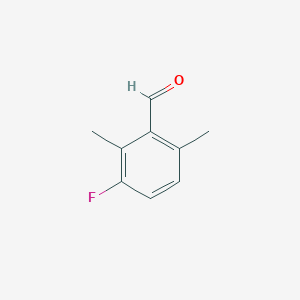
![3-Chloro-4-(trifluoromethyl)-benzo[b]thiophene-2-carbonyl chloride, 90%](/img/structure/B6359575.png)
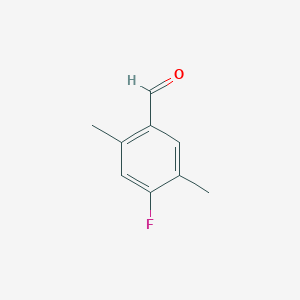
![5-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B6359590.png)
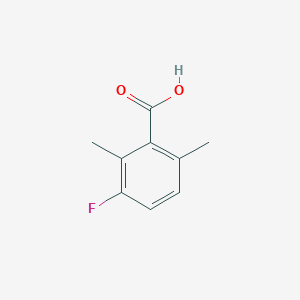
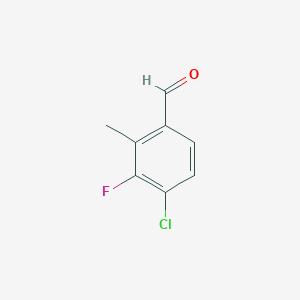
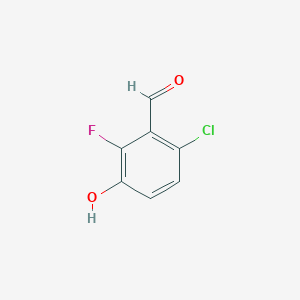
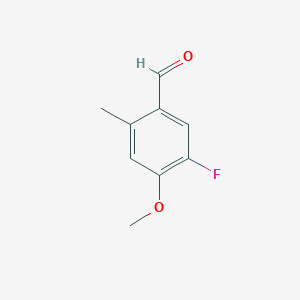
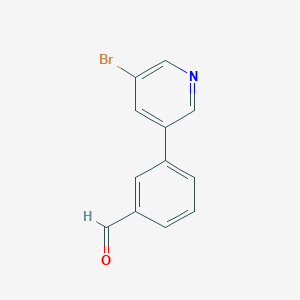
![5-[(4-Oxochromen-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B6359644.png)
